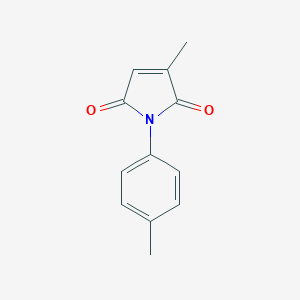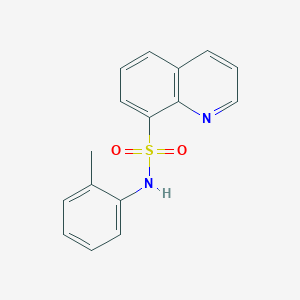
N-(2-Methylphenyl)-8-quinolinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methylphenyl)-8-quinolinesulfonamide, also known as MQSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is a sulfonamide derivative of quinoline, which is a heterocyclic aromatic compound with a nitrogen atom in its ring structure. MQSA has been synthesized using different methods, and its unique chemical structure has been shown to have various biochemical and physiological effects, making it a promising compound for scientific research.
Wirkmechanismus
The mechanism of action of N-(2-Methylphenyl)-8-quinolinesulfonamide is not fully understood, but it has been shown to act on various molecular targets, including enzymes and receptors. In cancer cells, N-(2-Methylphenyl)-8-quinolinesulfonamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. In neurodegenerative diseases, N-(2-Methylphenyl)-8-quinolinesulfonamide has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. In infectious diseases, N-(2-Methylphenyl)-8-quinolinesulfonamide has been shown to inhibit the activity of various enzymes involved in the synthesis of bacterial and fungal cell walls.
Biochemische Und Physiologische Effekte
N-(2-Methylphenyl)-8-quinolinesulfonamide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-proliferative effects. In cancer cells, N-(2-Methylphenyl)-8-quinolinesulfonamide has been shown to induce apoptosis, or programmed cell death, through the activation of caspases. In neurodegenerative diseases, N-(2-Methylphenyl)-8-quinolinesulfonamide has been shown to reduce the production of reactive oxygen species and pro-inflammatory cytokines, which are involved in the progression of the disease. In infectious diseases, N-(2-Methylphenyl)-8-quinolinesulfonamide has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Methylphenyl)-8-quinolinesulfonamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. N-(2-Methylphenyl)-8-quinolinesulfonamide is stable under normal laboratory conditions and can be easily dissolved in common solvents, such as DMSO and ethanol. Additionally, N-(2-Methylphenyl)-8-quinolinesulfonamide has been shown to have low toxicity in various cell lines and animal models, making it a safe compound for in vitro and in vivo experiments. However, one limitation of N-(2-Methylphenyl)-8-quinolinesulfonamide is its limited availability, as it is not commercially available and must be synthesized in the laboratory.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-Methylphenyl)-8-quinolinesulfonamide. One potential direction is the optimization of its chemical structure to improve its efficacy and selectivity for specific molecular targets. Another direction is the evaluation of its pharmacokinetic and pharmacodynamic properties in animal models, to determine its potential for clinical use. Additionally, the development of new formulations and delivery methods for N-(2-Methylphenyl)-8-quinolinesulfonamide could improve its bioavailability and reduce its toxicity. Finally, the exploration of its potential applications in other research fields, such as cardiovascular disease and diabetes, could expand its potential impact in the scientific community.
Conclusion
In conclusion, N-(2-Methylphenyl)-8-quinolinesulfonamide, or N-(2-Methylphenyl)-8-quinolinesulfonamide, is a promising compound for scientific research, with potential applications in cancer research, neurodegenerative diseases, and infectious diseases. Its unique chemical structure and biochemical and physiological effects make it a valuable tool for understanding molecular mechanisms and developing new therapies. With further research and development, N-(2-Methylphenyl)-8-quinolinesulfonamide could have a significant impact on the scientific community and improve human health.
Synthesemethoden
N-(2-Methylphenyl)-8-quinolinesulfonamide can be synthesized using various methods, including the reaction of 2-methyl aniline with 8-hydroxyquinoline, followed by sulfonation using sulfuric acid. Another method involves the reaction of 2-methyl aniline with 8-chloroquinoline, followed by sulfonation using sodium sulfite. Both methods yield N-(2-Methylphenyl)-8-quinolinesulfonamide as a white crystalline solid, which can be purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-Methylphenyl)-8-quinolinesulfonamide has been shown to have potential applications in various research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(2-Methylphenyl)-8-quinolinesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neurodegenerative diseases, N-(2-Methylphenyl)-8-quinolinesulfonamide has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation. In infectious diseases, N-(2-Methylphenyl)-8-quinolinesulfonamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
158729-20-5 |
|---|---|
Produktname |
N-(2-Methylphenyl)-8-quinolinesulfonamide |
Molekularformel |
C16H14N2O2S |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
N-(2-methylphenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C16H14N2O2S/c1-12-6-2-3-9-14(12)18-21(19,20)15-10-4-7-13-8-5-11-17-16(13)15/h2-11,18H,1H3 |
InChI-Schlüssel |
ZFLOTUDZIFQKAO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Kanonische SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



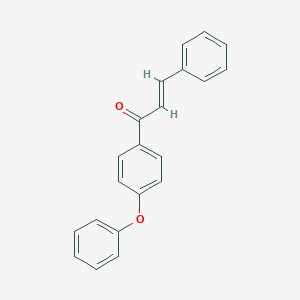
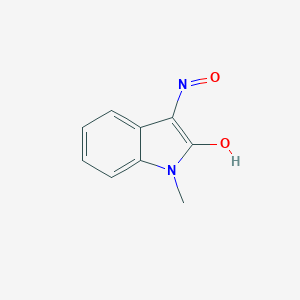
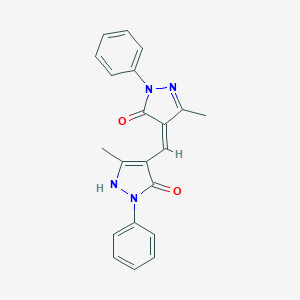
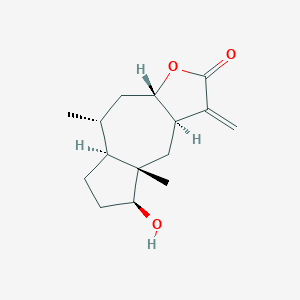
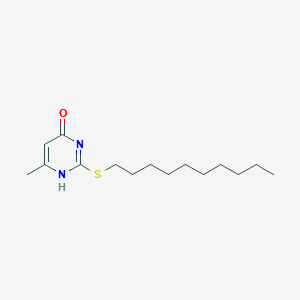
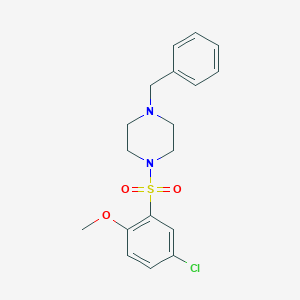
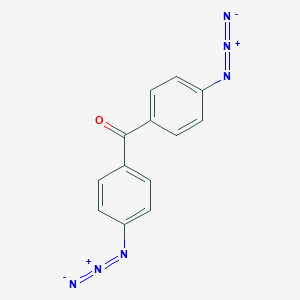
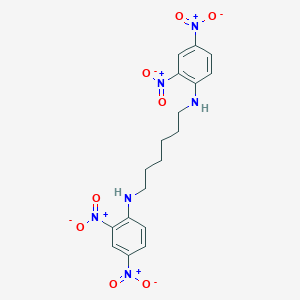
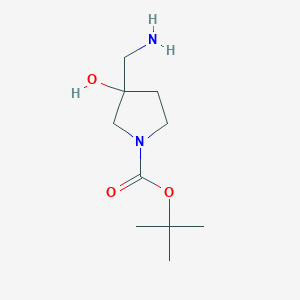
![Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B182836.png)

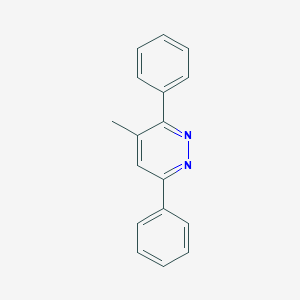
![2-[N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B182839.png)
